molecular formula C18H18N4O3S2 B269720 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate

Cat. No. B269720
M. Wt: 402.5 g/mol
InChI Key: VQKNVDMTYTWAPP-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a hydrazinecarbimidothioate derivative, and it has been found to have interesting properties that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate is not fully understood. However, it is believed that the compound works by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the compound may inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate has a number of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of certain enzymes involved in cancer cell growth. However, further research is needed to fully understand the effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate in lab experiments is that it has been shown to have cytotoxic effects on cancer cells. This makes it a promising candidate for further investigation as a potential anti-cancer agent. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions that could be explored in the study of 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate. One area of research that could be explored is the development of more efficient synthesis methods for this compound. Another area that could be explored is the investigation of its potential as an anti-cancer agent, including studies of its mechanism of action and its effects on different types of cancer cells. Additionally, the compound could be studied for its potential applications in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis method for 1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate involves the reaction of 4-methoxyphenylhydrazine with 2-thiophenecarboxaldehyde in the presence of acetic anhydride and pyridine. The resulting product is then reacted with thiourea in the presence of ethanol to yield the final compound.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate has been studied for its potential applications in scientific research. One area of research that has been explored is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, and it has been suggested that it could be used as a chemotherapeutic agent.

properties

Product Name

1-(4-Methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N//'-[(E)-1-thiophen-2-ylethylideneamino]carbamimidothioate

InChI

InChI=1S/C18H18N4O3S2/c1-11(14-4-3-9-26-14)20-21-18(19)27-15-10-16(23)22(17(15)24)12-5-7-13(25-2)8-6-12/h3-9,15H,10H2,1-2H3,(H2,19,21)/b20-11+

InChI Key

VQKNVDMTYTWAPP-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)/C3=CC=CS3

SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CS3

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)OC)C3=CC=CS3

Origin of Product

United States

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